molecular formula C16H19ClN2O B1195330 Rotoxamine CAS No. 5560-77-0

Rotoxamine

Cat. No. B1195330
CAS RN: 5560-77-0
M. Wt: 290.79 g/mol
InChI Key: OJFSXZCBGQGRNV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-carbinoxamine is the (S)- (active) enantiomer of carbinoxamine. It is an enantiomer of a (R)-carbinoxamine.

Scientific Research Applications

Neuroprotective Effects and Parkinson's Disease Research

Rotoxamine has been extensively studied for its neuroprotective effects, particularly in Parkinson’s disease models. Research by Pan et al. (2020) demonstrated that kaempferol, a compound similar in function to rotoxamine, inhibited rotenone-induced Parkinson’s disease in rat models. Similarly, studies by Karuppagounder et al. (2013) and Tamilselvam et al. (2013) explored the neuroprotective effects of different compounds against rotenone-induced oxidative stress, which is a common model for studying Parkinson's disease.

Exploration of Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibition is another area where rotoxamine's analogues have been investigated. Shireen et al. (2017) examined flavanones from Boesenbergia rotunda for their antioxidant activity and MAO inhibition, which is important in the treatment of Parkinson’s disease.

Antioxidant Activities and Mitochondrial Function

The antioxidant properties of rotoxamine-like compounds have been a focal point of research. Studies like those conducted by Wu and Johnson (2011) investigated how rotenone, a compound related to rotoxamine, affects dopamine oxidation and mitochondrial function, contributing to neurodegenerative diseases.

Impact on Alcohol Consumption Behavior

Research has also examined the effects of rotoxamine and its analogues on behavior, such as alcohol consumption. Yoshimoto et al. (2012) studied how rotenone administration in mice affected their alcohol drinking behavior, providing insights into the neurological impacts of such compounds.

Anticancer and Anti-inflammatory Potential

The anticancer and anti-inflammatory potentials of compounds similar to rotoxamine are also being explored. Studies like those by Groppa et al. (2001) have investigated the role of polyamines, which share characteristics with rotoxamine, in protecting against oxidative damage in various conditions, including cancer.

properties

CAS RN

5560-77-0

Product Name

Rotoxamine

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1

InChI Key

OJFSXZCBGQGRNV-INIZCTEOSA-N

Isomeric SMILES

CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2

SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Other CAS RN

5560-77-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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